N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13386134
InChI: InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18)
SMILES: C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C13H14ClN3O
Molecular Weight: 263.72 g/mol

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide

CAS No.:

Cat. No.: VC13386134

Molecular Formula: C13H14ClN3O

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide -

Specification

Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
IUPAC Name N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide
Standard InChI InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18)
Standard InChI Key IIGMSDNCMXUPDQ-UHFFFAOYSA-N
SMILES C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

N-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxamide belongs to the class of N-substituted piperidine carboxamides, characterized by a six-membered piperidine ring. The 4-cyano substitution introduces electron-withdrawing properties, while the 1-carboxamide group connects to a para-chlorinated aromatic ring, enhancing lipophilicity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O
Molecular Weight263.72 g/mol
CAS Registry Number1328376-03-9

The compound’s planar aromatic system and polar functional groups suggest moderate solubility in aprotic solvents such as dimethyl sulfoxide (DMSO) or ethyl acetate, though experimental solubility data remain unpublished .

Synthetic Methodologies and Optimization

Retrosynthetic Considerations

The synthesis of N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide likely involves two key intermediates: 4-cyanopiperidine and 4-chlorophenyl isocyanate. The former can be synthesized via dehydration of isonipecotamide (piperidine-4-carboxamide), as demonstrated in patented methods for related compounds .

Stepwise Synthesis Protocol

A plausible route involves:

  • Carbamoylation with 4-Chlorophenyl Isocyanate:
    Reacting 4-cyanopiperidine with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C would form the target carboxamide. Purification via recrystallization or chromatography ensures product homogeneity.

Challenges in Process Chemistry

Key hurdles include:

  • Moisture Sensitivity: Thionyl chloride and isocyanate reagents require anhydrous conditions.

  • Byproduct Formation: Overheating during dehydration may generate nitrile oligomers.

  • Regioselectivity: Competing reactions at the piperidine nitrogen necessitate careful stoichiometric control.

Applications in Material Science and Catalysis

Beyond pharmacology, the compound’s rigid architecture and electron-deficient cyano group make it a candidate for:

  • Ligand Design in Coordination Chemistry: Chelation of transition metals (e.g., Pd, Cu) for cross-coupling reactions.

  • Polymer Modification: Incorporation into polyamides to enhance thermal stability.

Future Research Directions

  • In Vitro Screening: Prioritize kinase inhibition assays (e.g., PKB, PKA) to identify lead candidates.

  • Prodrug Development: Mask the carboxamide as an ester to improve oral bioavailability.

  • Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) optimization.

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